Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester

Description

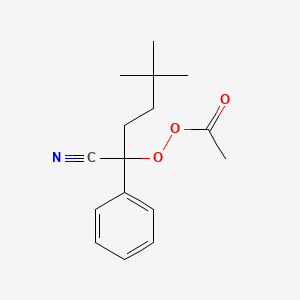

Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester (C₁₆H₂₁NO₃, MW 275.3 g/mol) is a peroxoic acid ester characterized by a cyano group, dimethyl substituents, and a phenyl moiety. It has been identified in Cladanthus mixtus flowers at a concentration of 0.24% .

Properties

CAS No. |

58422-75-6 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

(1-cyano-4,4-dimethyl-1-phenylpentyl) ethaneperoxoate |

InChI |

InChI=1S/C16H21NO3/c1-13(18)19-20-16(12-17,11-10-15(2,3)4)14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3 |

InChI Key |

ZKSWJCZLGYBLEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OOC(CCC(C)(C)C)(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of a suitable cyano-containing precursor with an organic peroxide source. The most common and documented method is the peroxidation of 1-cyano-4,4-dimethyl-1-phenylpentanol using peracetic acid or other peroxy acids under controlled conditions to form the corresponding ethaneperoxoic acid ester.

$$

\text{1-cyano-4,4-dimethyl-1-phenylpentanol} + \text{Peracetic acid} \rightarrow \text{this compound}

$$

Reaction Conditions and Control

- Temperature: The reaction is exothermic due to peroxide formation. Careful temperature control is essential, typically maintaining the reaction mixture at low to moderate temperatures (0–25 °C) to avoid decomposition or side reactions.

- Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is often employed to prevent oxidation or moisture interference.

- Reaction time: Optimized to maximize yield and purity, often ranging from several hours to overnight depending on scale and reagent concentrations.

- Solvent: Organic solvents compatible with peroxy acids, such as dichloromethane or acetic acid, are used to dissolve reactants and control reaction kinetics.

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the hydroxy group of the cyano-substituted alcohol on the electrophilic peroxy acid, forming the peroxide ester bond (-O-O-). The mechanism involves:

- Formation of a tetrahedral intermediate.

- Elimination of acetic acid (in the case of peracetic acid).

- Formation of the stable ethaneperoxoic acid ester.

Upon thermal or catalytic initiation, the peroxide bond homolytically cleaves, generating alkoxy radicals that can initiate polymerization or other radical reactions.

Comparative Data on Preparation Methods

| Parameter | Peracetic Acid Method | Alternative Peroxy Acids (e.g., m-CPBA) | Notes |

|---|---|---|---|

| Reaction temperature | 0–25 °C | 0–25 °C | Low temperature to control exotherm |

| Reaction time | 4–12 hours | 4–12 hours | Dependent on reagent concentration |

| Atmosphere | Inert (N2 or Ar) | Inert (N2 or Ar) | Prevents peroxide decomposition |

| Solvent | Acetic acid, dichloromethane | Dichloromethane, chloroform | Solvent choice affects rate and yield |

| Yield | 60–85% | 55–80% | Varies with purity of starting materials |

| Purity of product | >95% (by HPLC) | >90% (by HPLC) | Purification by distillation or recrystallization |

Research Findings and Applications

This compound is primarily utilized as a radical initiator in polymer chemistry due to its efficient thermal decomposition to free radicals. Research indicates:

- The compound decomposes at moderate temperatures (~70–90 °C), generating alkoxy radicals.

- It is effective in initiating polymerization of vinyl monomers and other unsaturated compounds.

- Its cyano and phenyl substituents influence both stability and reactivity, offering tunable initiation rates for specific polymerization processes.

Summary Table of Preparation Method

| Step | Description | Key Parameters |

|---|---|---|

| Starting material | 1-cyano-4,4-dimethyl-1-phenylpentanol | Purity >98% |

| Peroxy acid reagent | Peracetic acid or alternative peroxy acid | Stoichiometric or slight excess |

| Reaction medium | Organic solvent (e.g., acetic acid, dichloromethane) | Anhydrous conditions preferred |

| Temperature control | Maintain 0–25 °C | Use ice bath or cooling system |

| Atmosphere | Inert gas (nitrogen or argon) | Prevent moisture and oxidation |

| Reaction time | 4–12 hours | Monitor by TLC or HPLC |

| Work-up | Quench with water, separate organic layer, dry, and purify | Vacuum distillation or recrystallization |

| Yield and purity | Yield: 60–85%, Purity: >95% (HPLC) | Dependent on reaction control |

Chemical Reactions Analysis

Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester undergoes various chemical reactions, including:

Oxidation: The peroxo ester group can participate in oxidation reactions, often leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethaneperoxoic acid moiety is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving peroxo esters.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester involves its interaction with molecular targets through its functional groups. The peroxo ester group can generate reactive oxygen species, which can oxidize various substrates. The cyano group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Ethaneperoxoic Acid, 1-Cyano-1-[2-(2-Phenyl-1,3-Dioxolan-2-yl)Ethyl]Pentyl Ester

This analog (C₁₉H₂₅NO₅, MW 347.41 g/mol) replaces the 4,4-dimethyl groups with a 2-phenyl-1,3-dioxolane ring attached via an ethyl chain. This structural variation introduces additional oxygen atoms, enhancing hydrogen-bonding capacity and molecular polarity.

Comparative Analysis:

Key Findings:

Binding Affinity : The dioxolane variant demonstrates superior binding affinity (e.g., −4 kcal/mol or lower), attributed to van der Waals interactions, hydrogen bonds, and hydrophobic interactions facilitated by the dioxolane ring .

Bioactivity : The dioxolane analog’s higher concentration in Aerva lanata (14.29%) correlates with its reported antimicrobial and anti-inflammatory effects, whereas the dimethyl variant’s lower abundance in Cladanthus mixtus suggests a more specialized ecological role .

Physicochemical Properties : The dimethyl variant’s lower molecular weight and hydrophobicity may improve membrane permeability but reduce solubility compared to the dioxolane analog, which benefits from polar oxygen atoms in the dioxolane ring .

Other Structural Analogs in Plant Extracts

- Manoyl Oxide (C₂₀H₃₄O, MW 290.49 g/mol): A diterpene with anti-inflammatory properties but lacking the peroxoic acid backbone critical for hydrogen-bonding interactions .

These compounds differ significantly in functional groups and bioactivities, underscoring the uniqueness of peroxoic acid esters in targeting specific receptors.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester in plant extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in detecting low-abundance esters. For example, in Cladanthus mixtus and Ficus elastica extracts, the compound was identified via GC-MS with retention times and molecular ion peaks (m/z 275.3) . Quantification requires calibration curves using synthetic standards, as relative percentages vary by plant matrix (e.g., 0.24% in C. mixtus flowers vs. 1% in F. elastica leaves) .

Q. How does the distribution of this compound vary across plant tissues, and what factors influence its biosynthesis?

- Methodology : Comparative phytochemical profiling using column chromatography followed by GC-MS analysis. In C. mixtus, the compound was detected only in flowers (0.24%), suggesting tissue-specific biosynthesis linked to secondary metabolite pathways . Environmental stressors (e.g., UV exposure, soil composition) and ontogenetic stages should be experimentally manipulated to isolate biosynthetic triggers .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported abundance values across studies (e.g., 0.24% vs. 0.39% in different species)?

- Methodology : Standardize extraction protocols to minimize variability. For instance, C. mixtus used hexane extraction , while Sagittaria trifolia employed methanol , which may differentially solubilize esters. Validate findings via inter-laboratory reproducibility studies and spike-recovery experiments to assess matrix effects .

Q. How does the compound’s ester functional group influence its stability during extraction and storage?

- Methodology : Conduct stability assays under varying pH, temperature, and solvent conditions. Hydrolysis of the ester bond is likely in acidic or aqueous environments. Use LC-MS/MS to monitor degradation products (e.g., free cyano or phenylpentyl groups). Storage at -20°C in inert solvents (e.g., dimethyl sulfoxide) is recommended to preserve integrity .

Q. What in silico approaches are suitable for predicting the compound’s ADMET properties and drug-likeness?

- Methodology : Molecular docking and quantitative structure-activity relationship (QSAR) models. Evidence from Syzygium cumini and Allium cepa studies indicates non-mutagenicity and drug-like properties via SwissADME or ProTox-II platforms . Prioritize targets (e.g., bacterial enzymes or cancer biomarkers) based on structural similarity to known bioactive esters .

Q. Why does this compound exhibit weaker acidity (pKa ~8.20) compared to ethanoic acid (pKa 4.74)?

- Methodology : Computational chemistry (e.g., density functional theory) to analyze electron-withdrawing effects of the cyano and phenyl groups. The ester’s bulky substituents destabilize the deprotonated form, reducing acidity. Compare with simpler ethaneperoxoic acid derivatives (e.g., tert-butyl esters) to isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.